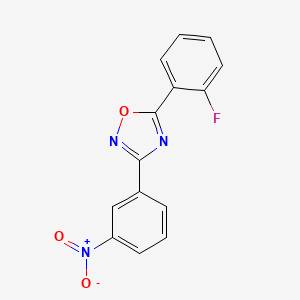

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZRTJZTUNWGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358391 | |

| Record name | 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693236-20-3 | |

| Record name | 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization Reactions

One prevalent method involves the cyclization of 2-fluorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The steps are as follows:

- Step 1 : Dissolve 2-fluorobenzohydrazide in dichloromethane.

- Step 2 : Add triethylamine as a base.

- Step 3 : Introduce 3-nitrobenzoyl chloride gradually.

- Step 4 : Allow the reaction to proceed at room temperature until completion.

- Step 5 : Purify the resulting oxadiazole through recrystallization or chromatography.

Green Chemistry Approaches

Recent developments have introduced greener methods for synthesizing oxadiazoles. For instance, grinding hydrazine hydrate with aryl aldehydes and using iron(III) chloride as a catalyst in a solvent-free condition has shown promising results. This method emphasizes efficiency and reduced environmental impact:

- Step 1 : Mix hydrazine hydrate and aryl aldehydes in a mortar.

- Step 2 : Add iron(III) chloride as a catalyst.

- Step 3 : Grind the mixture for approximately 5–10 minutes until the reaction completes.

- Step 4 : Isolate the product through simple filtration and washing.

Reaction Conditions

The reaction conditions significantly affect the yield and purity of the synthesized compound. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Room temperature (20–25°C) |

| Solvent | Dichloromethane or solvent-free |

| Base | Triethylamine or none (green method) |

| Catalyst | Iron(III) chloride (for green methods) |

Purification Techniques

After synthesis, purification is crucial to obtain high-purity products suitable for further applications. Common techniques include:

Recrystallization : Often used following cyclization reactions, recrystallization helps remove impurities by dissolving the product in a hot solvent and allowing it to crystallize upon cooling.

Column Chromatography : This method separates compounds based on their polarity and is particularly useful when dealing with complex mixtures.

Research Findings

Recent studies have highlighted various aspects of the biological activity and synthetic efficiency of oxadiazole derivatives, including:

- A study demonstrating that compounds similar to this compound exhibit significant anticancer properties against various cell lines, indicating potential therapeutic applications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 0.67 |

| HCT-116 (colon cancer) | 0.80 | |

| PC-3 (prostate cancer) | 0.87 |

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(2-Aminophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of fluorophenyl and nitrophenyl groups enhances their biological activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways .

Antimicrobial Properties

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been evaluated for its antimicrobial activity. The presence of the nitrophenyl group is particularly notable as nitro groups are known to enhance the antibacterial efficacy of organic compounds. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Fluorescent Materials

The unique structural properties of this compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that incorporating this compound into polymer matrices can enhance the brightness and stability of fluorescent materials .

Polymeric Composites

In addition to its fluorescent properties, this compound can be integrated into polymeric composites to improve thermal stability and mechanical strength. The oxadiazole core contributes to enhanced thermal resistance, making it valuable in applications requiring durable materials under high-temperature conditions .

Pesticidal Activity

The potential use of this compound as a pesticide has been explored due to its biological activity against pests. Initial studies suggest that derivatives of this compound can effectively disrupt the metabolic processes of certain agricultural pests, leading to their mortality. This makes it a candidate for development as a novel agrochemical agent .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

- 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- 5-(2-Fluorophenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole

Uniqueness

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the oxadiazole ring system provides distinct properties that can be advantageous in various applications compared to other similar compounds.

Actividad Biológica

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of oxadiazoles contributes to their bioactivity, making them valuable in drug discovery.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which plays a crucial role in its biological interactions.

Anticancer Activity

Research has shown that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.67 | |

| This compound | HCT-116 (colon cancer) | 0.80 | |

| This compound | PC-3 (prostate cancer) | 0.87 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been attributed to their ability to inhibit key enzymes involved in inflammatory pathways. Specifically, compounds within this class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response . The presence of the nitro group in the structure may enhance this activity.

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against bacterial strains and fungi. For example, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and inflammation .

- Receptor Modulation : It may also interact with various receptors in the body that regulate cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for anticancer activity. Among these compounds, one derivative exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent anticancer activity .

Q & A

What synthetic methodologies are commonly employed to prepare 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how is its purity validated?

Basic Research Focus

The compound is typically synthesized via cyclization reactions involving amidoximes and activated carboxylic acid derivatives. For example, similar 1,2,4-oxadiazoles are prepared by reacting hydroxylamine derivatives with nitriles or esters under basic conditions (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like DME or DMF . Post-synthesis, flash column chromatography (SiO₂, gradients of hexane/ethyl acetate) is used for purification, achieving >95% purity . Structural validation employs ¹H/¹³C/¹⁹F NMR , FTIR , and HRMS to confirm regiochemistry and functional groups. Purity is further assessed via SFC (Supercritical Fluid Chromatography) for enantiomeric excess (e.g., 97% ee in related compounds) .

How do researchers optimize reaction conditions to improve yields of 1,2,4-oxadiazoles with nitro and fluoro substituents?

Advanced Research Focus

Yield optimization involves:

- Base selection : Strong bases like Cs₂CO₃ (90% yield) outperform NaH (47% yield) in coupling reactions due to enhanced deprotonation efficiency .

- Temperature control : Reactions at 50–80°C balance activation energy and side-product formation .

- Solvent polarity : Polar solvents (e.g., DME) stabilize intermediates in cyclization steps .

Data-driven adjustments, such as monitoring reaction progress via HPLC or TLC , are critical. For example, in a microreactor-based synthesis, continuous flow systems improved yields of analogous oxadiazoles by reducing side reactions .

What spectroscopic and computational techniques are used to resolve contradictions in structural assignments of fluorinated oxadiazoles?

Advanced Research Focus

Contradictions in regiochemistry or substituent positioning are addressed via:

- 2D NMR (COSY, NOESY) : Differentiates between ortho/meta/para substituents on aromatic rings .

- X-ray crystallography : Resolves ambiguities in solid-state packing and bond angles (e.g., crystalline forms of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) .

- DFT calculations : Predicts vibrational modes (FTIR) and NMR chemical shifts for comparison with experimental data .

What biological activities are associated with this compound, and how are these evaluated experimentally?

Basic Research Focus

While direct data on this compound is limited, structurally related oxadiazoles exhibit:

- Apoptosis induction : Caspase-based assays (e.g., flow cytometry for cell cycle arrest in G₁ phase) .

- Antiviral activity : SARS-CoV-2 replication inhibition via pseudovirus neutralization assays .

- Target identification : Photoaffinity labeling and pull-down assays identify binding partners (e.g., TIP47, an IGF II receptor-binding protein) .

How do substituent modifications (e.g., nitro vs. trifluoromethyl groups) influence the bioactivity and physicochemical properties of 1,2,4-oxadiazoles?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (NO₂, CF₃) : Enhance metabolic stability and target binding affinity. For example, 3-(3-nitrophenyl) derivatives show improved caspase activation compared to methyl-substituted analogs .

- Fluorine placement : Ortho-fluorine (2-fluorophenyl) increases lipophilicity (logP) and blood-brain barrier permeability, as seen in Ataluren, a related oxadiazole drug .

- Solubility optimization : Nitro groups reduce aqueous solubility, necessitating formulation strategies like salt formation (e.g., hydrochloride salts) .

What strategies are employed to characterize crystalline forms of fluorinated oxadiazoles, and why is polymorphism significant?

Advanced Research Focus

Polymorphism impacts bioavailability and stability. Characterization methods include:

- PXRD (Powder X-ray Diffraction) : Distinguishes between amorphous and crystalline phases .

- DSC (Differential Scanning Calorimetry) : Identifies melting points and phase transitions (e.g., 192–195°C for piperonyl-substituted oxadiazoles) .

- Single-crystal X-ray : Resolves hydrogen-bonding networks and π-stacking interactions critical for crystal packing .

How do researchers design 1,2,4-oxadiazole derivatives for dual functionality, such as combining antiviral and apoptosis-inducing properties?

Advanced Research Focus

Rational design integrates:

- Hybrid pharmacophores : Combining oxadiazoles with pyridyl or quinuclidinyl groups enhances target selectivity (e.g., α7 nicotinic receptor modulation) .

- Docking studies : Molecular modeling predicts binding to viral proteases (e.g., SARS-CoV-2 Mpro) or apoptotic regulators (e.g., Bcl-2) .

- In vivo validation : MX-1 tumor models assess efficacy and toxicity (e.g., 4l analog with in vivo activity) .

What are the challenges in scaling up the synthesis of nitro- and fluoro-substituted oxadiazoles for preclinical studies?

Advanced Research Focus

Key challenges include:

- Safety : Nitro groups pose explosion risks under high-temperature or high-pressure conditions .

- Purification : Scaling column chromatography is impractical; alternatives like continuous flow microreactors improve reproducibility .

- Regulatory compliance : Meeting ICH guidelines for impurity profiling (e.g., HPLC-MS to detect genotoxic nitrosamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.